4-Bromo-N-(cyclopropylmethyl)aniline
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Overview
Description
4-Bromo-N-(cyclopropylmethyl)aniline is an organic compound that features a bromine atom substituted at the para position of an aniline ring, with a cyclopropylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(cyclopropylmethyl)aniline typically involves the bromination of N-(cyclopropylmethyl)aniline. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the para position. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(cyclopropylmethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Coupling: Biaryl or alkylated products.
Scientific Research Applications
4-Bromo-N-(cyclopropylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(cyclopropylmethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the cyclopropylmethyl group.
N-(Cyclopropylmethyl)aniline: Similar structure but lacks the bromine atom.
4-Chloro-N-(cyclopropylmethyl)aniline: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-N-(cyclopropylmethyl)aniline is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
356539-42-9 |
---|---|
Molecular Formula |
C10H12BrN |
Molecular Weight |
226.11 g/mol |
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2 |
InChI Key |
BMEKOKWFWQCDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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